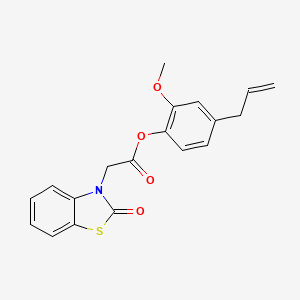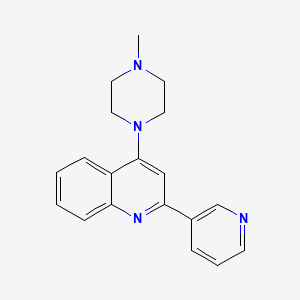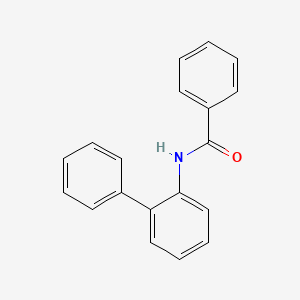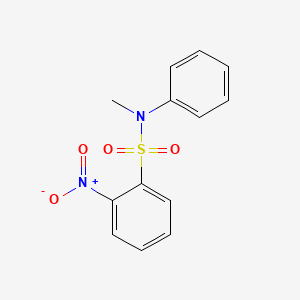
4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone
Vue d'ensemble
Description
4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone, also known as CCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCP belongs to the class of pyridazinone derivatives and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone involves the inhibition of various signaling pathways and enzymes involved in cell proliferation, inflammation, and oxidative stress. 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone can target the PI3K/Akt/mTOR pathway, which is dysregulated in many cancers, leading to the suppression of tumor growth. 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone can also suppress the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. Moreover, 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone has several advantages as a research tool, including its high yield synthesis, stability, and low toxicity. 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone can be easily synthesized in the laboratory using readily available reagents, making it a cost-effective research tool. Moreover, 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone has been found to exhibit low toxicity in animal studies, making it a safe research tool. However, 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone has certain limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability.
Orientations Futures
Several future directions can be explored in the research on 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone. One potential direction is the development of novel analogs of 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of the potential of 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone in combination with other anticancer or anti-inflammatory agents, which may enhance its therapeutic efficacy. Moreover, the elucidation of the molecular targets of 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone and its downstream signaling pathways can provide insights into its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anticancer properties of 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone, which can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone has also been found to possess anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
4-chloro-2-cyclohexyl-5-hydroxypyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-9-8(14)6-12-13(10(9)15)7-4-2-1-3-5-7/h6-7,14H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXVBEZHRMXROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(C=N2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-cyclohexyl-5-hydroxy-3(2H)-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[4-(3-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844350.png)


![1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol](/img/structure/B3844379.png)
![7-hydroxy-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3844386.png)


![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3844405.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3844409.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3844435.png)
![3-[(cyclohexylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3844441.png)

